molecular formula C19H22N2O3S B2996629 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenylpropanamide CAS No. 941994-28-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenylpropanamide

Cat. No.: B2996629
CAS No.: 941994-28-1
M. Wt: 358.46
InChI Key: XAOCXMSTCRLWGE-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenylpropanamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, with the molecular formula C20H22N2O3S . This molecule is characterized by a core structure featuring a 1,1-dioxidoisothiazolidine group, a moiety known to be present in various biologically active compounds and investigational agents . The integration of this sulfonamide-like group with a 3-phenylpropanamide chain linked to a methylphenyl backbone makes it a valuable scaffold for exploring structure-activity relationships. Compounds sharing the 1,1-dioxidoisothiazolidin-2-yl pharmacophore have been investigated for their potential interactions with various biological targets. Research into structurally similar molecules indicates potential relevance in areas such as enzyme inhibition, with some analogs identified in screening processes against targets like cyclin-dependent kinase 2 . Furthermore, the 1,1-dioxidoisothiazolidine motif appears in patents related to modulators of cellular channels and other therapeutic targets, suggesting its utility in early-stage drug discovery and mechanism of action studies . This product is intended for research applications only, providing chemists and biologists with a high-quality building block for probe discovery and biochemical assay development. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-8-10-17(21-12-5-13-25(21,23)24)14-18(15)20-19(22)11-9-16-6-3-2-4-7-16/h2-4,6-8,10,14H,5,9,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOCXMSTCRLWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a halt in cell cycle progression, given its target of CDK2. This could result in the inhibition of cell proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reference
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenylpropanamide C₂₀H₂₄N₂O₅S₂ 1,1-dioxidoisothiazolidine, 2-methylphenyl, phenylpropanamide 436.5
(S)-N-(3-((1-(3,4-dichlorophenyl)...)propyl)-3-(4-fluorophenyl)propanamide (5) C₂₈H₂₆Cl₂FN₅O₃S 4-fluorophenyl, dichlorophenyl, pyrazolyl, methylthioethyl 598.5*
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide C₂₅H₂₂FN₃O Indole, fluorobiphenyl 399.5*
N-(1,1-dioxidotetrahydrothiophen-3-yl)-...propanamide C₂₀H₂₄N₂O₆S 1,1-dioxidotetrahydrothiophene, methoxyphenoxy, furylmethyl 420.5*
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O Tetrazole, ethylphenyl, methylphenyl 335.4
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide C₁₃H₁₅N₃OS Thiadiazole, ethyl, phenyl 261.3

*Calculated based on molecular formula.

Key Observations:

Sulfone-Containing Derivatives: The target compound and N-(1,1-dioxidotetrahydrothiophen-3-yl)-...propanamide both incorporate sulfone groups, which improve aqueous solubility and metabolic stability compared to non-sulfonated analogs. However, the 1,1-dioxidoisothiazolidine ring in the target compound introduces a five-membered heterocycle, whereas the tetrahydrothiophene derivative in has a six-membered ring. This difference may influence conformational flexibility and binding affinity .

Aromatic Substituents :

  • The 3-phenylpropanamide backbone is shared with compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide and N-(2-ethylphenyl)-...propanamide . However, the latter replaces the sulfone group with a tetrazole ring, a common bioisostere for carboxylic acids. Tetrazoles enhance metabolic resistance but reduce polarity compared to sulfones .

Halogenated Derivatives :

  • Compound 5 () incorporates 4-fluorophenyl and 3,4-dichlorophenyl groups, which increase lipophilicity and electron-withdrawing effects. These substitutions are absent in the target compound but are typical in kinase inhibitors or antimicrobial agents .

Heterocyclic Variations :

  • The thiadiazole ring in and the pyrazolyl group in introduce nitrogen-rich heterocycles, which can enhance binding to metal ions or biological targets. In contrast, the target compound’s isothiazolidine dioxide offers a unique sulfone-oxygenated scaffold for hydrogen-bond interactions .

Physicochemical and Functional Implications

  • Polarity and Solubility: Sulfone-containing derivatives (e.g., target compound ) exhibit higher polarity than non-sulfonated analogs like N-(2-ethylphenyl)-...propanamide . This may improve water solubility but reduce membrane permeability.
  • Metabolic Stability : Thiadiazole ( ) and tetrazole ( ) rings are resistant to oxidative metabolism, whereas the isothiazolidine dioxide’s sulfone group may undergo slower enzymatic degradation compared to methylthioethyl groups ( ).
  • The target compound’s structure aligns with kinase inhibitor motifs due to its sulfonamide and aromatic features .

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